N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One of the significant applications of compounds structurally related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is in corrosion inhibition. For instance, a study by Sappani and Karthikeyan (2014) found that related sulfonamide compounds were effective as inhibitors for mild steel corrosion in a sulfuric acid solution. The efficiency of these inhibitors increased with concentration but decreased with rising temperature. The study highlighted their potential in protecting metal surfaces from corrosion, offering insights into the broader applicability of similar sulfonamide derivatives in industrial settings (Sappani & Karthikeyan, 2014).
Drug Synthesis and Antibacterial Activity
Another area of application for compounds akin to this compound is in the synthesis of antibacterial agents. Poręba et al. (2015) synthesized novel sulfonamide isoxazolo[5,4-b]pyridines, demonstrating antimicrobial activity towards Pseudomonas aeruginosa and Escherichia coli. This study underscores the potential of sulfonamide derivatives in the development of new antibacterial drugs, reflecting the versatility of the compound (Poręba et al., 2015).
Enzyme Inhibitory Activities
Research has also explored the enzyme inhibitory activities of sulfonamide derivatives. Stellenboom and Baykan (2019) reported that new pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups showed significant inhibitory activity against carbonic anhydrase and cholinesterase enzymes. These findings suggest the potential therapeutic applications of such compounds in treating conditions associated with these enzymes, illustrating the broad spectrum of scientific research applications of sulfonamide derivatives (Stellenboom & Baykan, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function .
Result of Action
It can be inferred that the compound’s interaction with its targets leads to changes at the molecular and cellular levels .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-26(22,14-3-4-17-18(11-14)25-9-8-24-17)20-12-13-5-6-19-15(10-13)16-2-1-7-23-16/h1-7,10-11,20H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAYBXRKRAXRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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